Home > Products > Screening Compounds P146650 > 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one
7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one - 794591-77-8

7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one

Catalog Number: EVT-1738397
CAS Number: 794591-77-8
Molecular Formula: C7H4BrN3O
Molecular Weight: 226.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one is a newly synthesized heterocyclic compound containing a 1,2,5-selenadiazole ring fused with a pyridazinone ring. This compound represents the first example of this specific heterocyclic system [, ]. While its biological activity is currently unknown, its structural features suggest potential applications in the development of organic photovoltaic materials and biologically active compounds [, ].

7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one

  • Compound Description: This compound is a novel heterocyclic system containing a 1,2,5-selenadiazole ring fused to a pyridazinone ring. It was isolated as a hydrolysis product of 4,7-dibromo-[1,2,5]selenadiazolo[3,4-d]pyridazine during a study investigating the reaction of 3,6-dibromopyridazine-4,5-diamine with selenium dioxide [].

    4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one

    • Compound Description: This compound serves as a key intermediate in the synthesis of MRTX0902, a novel SOS1 inhibitor currently undergoing phase I clinical trials for cancer treatment []. The compound contains a pyrido[3,4-d]pyridazine core, demonstrating its importance in medicinal chemistry.

    1-Hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one

    • Compound Description: This derivative of pyrido[3,4-d]pyridazine was synthesized and evaluated for its cytotoxic properties against various human cancer cell lines []. The study aimed to explore new potential biologically active agents within this class of compounds.
    Overview

    7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one is a heterocyclic compound characterized by its molecular formula C7H4BrN3O\text{C}_7\text{H}_4\text{BrN}_3\text{O} and a molecular weight of 226.03 g/mol. This compound features a fused pyridine and pyridazine ring system, which contributes to its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science .

    Source and Classification

    This compound is classified as a pyridazinone, a subclass of heterocyclic compounds that contain both nitrogen atoms in their ring structures. It is cataloged under the Chemical Abstracts Service with the number 794591-77-8. The presence of the bromine substituent at the 7th position enhances its reactivity, making it a valuable intermediate for further chemical modifications and applications in research .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one typically involves cyclization reactions starting from suitable precursors. One established method includes the reaction of 3-amino-4-bromopyridine with formic acid and acetic anhydride. This reaction leads to the formation of the desired pyridazinone structure through controlled cyclization under specific conditions .

    In industrial contexts, production may utilize continuous flow reactors to enhance efficiency and yield. The application of green chemistry principles, such as solvent recycling and waste minimization, is also being explored to make the synthesis more sustainable.

    Molecular Structure Analysis

    Structural Data

    • Molecular Formula: C7H4BrN3O\text{C}_7\text{H}_4\text{BrN}_3\text{O}
    • Molecular Weight: 226.03 g/mol
    • CAS Number: 794591-77-8
    Chemical Reactions Analysis

    Types of Reactions

    7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one can undergo various chemical reactions:

    • Substitution Reactions: The bromine atom at the 7th position can be replaced by nucleophiles such as amines or thiols.
    • Oxidation and Reduction: The compound's pyridazinone ring can participate in oxidation or reduction reactions.
    • Cyclization Reactions: It can also engage in cyclization to form more complex heterocyclic compounds .

    Common Reagents and Conditions

    For substitution reactions, common reagents include nucleophiles like amines or thiols. For oxidation processes, potassium permanganate is often used as an oxidizing agent, while sodium borohydride serves as a reducing agent under controlled conditions.

    Major Products

    The major products from these reactions typically include various substituted derivatives of pyridazinones that can be further functionalized for specific applications.

    Mechanism of Action

    The mechanism of action for 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one involves its interaction with specific biological targets. Research indicates that it may inhibit certain enzymes or receptors involved in various biochemical pathways. The precise molecular targets depend on the specific derivatives being studied and their intended applications in medicinal chemistry or biological research .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically exists as a solid.
    • Solubility: Solubility data varies depending on solvents; generally soluble in organic solvents.

    Chemical Properties

    Key chemical properties include:

    Relevant data on melting points or boiling points were not specified in the sources but are essential for practical applications in laboratory settings.

    Applications

    7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one has several scientific uses:

    • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
    • Biology: Investigated for potential antimicrobial and anticancer properties.
    • Medicine: Ongoing research aims to explore its therapeutic potential against various diseases.
    • Industry: Utilized in developing new materials and functionalized polymers .
    Introduction to Pyrido[3,4-d]pyridazinone Heterocyclic Scaffolds

    Structural Classification Within N-Heterocyclic Frameworks

    Pyrido[3,4-d]pyridazinone represents a fused bicyclic heterocyclic system where a pyridazine ring annelates the c-side of a pyridine nucleus at the 3,4-positions. This architecture positions the scaffold at the intersection of electron-deficient N-heterocycles, characterized by two adjacent nitrogen atoms in the pyridazine moiety (positions 1 and 2) and a bridgehead nitrogen (position 3). The fully unsaturated core exhibits planar geometry, facilitating π-stacking interactions with biological targets. Bromination at the C7 position (as in 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one) introduces steric and electronic perturbations at a site distal to the lactam pharmacophore, strategically influencing molecular recognition [6].

    The fusion pattern critically defines its chemical behavior:

    • Ring Electronics: The pyridazinone subunit (positions 1-4, 4a, 9a) contributes significant dipole moments (~5–6 Debye), enhancing water solubility and directing hydrogen-bonding interactions via N1, N2, and the C4-carbonyl oxygen.
    • Tautomerism: The scaffold exhibits lactam-lactim tautomerism, though X-ray crystallography confirms the 4-oxo tautomer (lactam) predominates in solid and aqueous states, stabilizing the conjugated system [6] [9].
    • Derivatization Hotspots: Positions 7 (brominated), 5, 6, and 8 allow regioselective modification, while the pyridazinone N1/N2 atoms permit alkylation/arylation to modulate solubility and target engagement.

    Table 1: Structural and Physicochemical Profile of 7-Bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one

    PropertyValue/DescriptorSignificance
    CAS Registry Number794591-77-8Unique compound identifier
    Molecular FormulaC₇H₄BrN₃ODefines elemental composition
    Molecular Weight226.03 g/molCritical for pharmacokinetic calculations
    SMILESO=C1C(C=NC(Br)=C2)=C2C=NN1Encodes 2D structure and atom connectivity
    Key Tautomer4-Oxo (lactam)Dominant form in biological systems
    Bromine PositionC7Site for cross-coupling or electronic modulation

    Historical Evolution of Pyridopyridazinone Derivatives in Medicinal Chemistry

    The synthetic exploration of pyrido[3,4-d]pyridazinones commenced in the mid-20th century via classical cyclization strategies but remained underutilized until advances in transition-metal catalysis addressed synthetic bottlenecks. Early routes suffered from poor regiocontrol and yields <20%:

    • Widman-Stoermer Synthesis (1960s): Diazotization of 3-amino-4-vinylpyridines afforded trace pyridopyridazines due to competing polymerization [6].
    • Borsche Cyclization (1980s): Employing 4-acyl-3-aminopyridines improved yields to 38% but required chromatographic separation of tautomers [6].
    • Hetero-Diels-Alder Approaches (1990s): Cycloadditions of 2-vinylpyridines and azodicarboxylates achieved the parent scaffold but in ≤16% yield, hampered by side reactions [6].

    The 2000s witnessed transformative methodologies:

    • Palladium-Catalyzed Functionalization: Suzuki-Miyaura and Buchwald-Hartwig couplings enabled C5/C6/C8 diversification of halogenated precursors (e.g., 7-bromo derivatives), accelerating SAR studies [6].
    • Regioselective Bromination: Directed ortho-metalation or NBS-mediated bromination at C7 emerged as key for installing handles for diversification, exemplified by 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one synthesis (MFCD22374215) [5] [8].

    Table 2: Evolution of Key Synthetic Strategies for Pyrido[3,4-d]pyridazinones

    EraSynthetic MethodRepresentative YieldLimitationsAdvances
    1960-1990Widman-Stoermer Diazotization14–17%Low yield, tautomer mixturesFirst bicyclic access
    Borsche Cyclization38%Requires tautomer separationScalable acylpyridine route
    1990-2010Hetero-Diels-Alder Cycloaddition16% (initial step)Polymerization side reactionsDirect access to saturated analogs
    2010-PresentPd-Catalyzed Cross-Coupling70–90%Sensitive to halogen positionEnables C-C/C-N bond formation at C7 bromo site
    Directed C-H Bromination60–85%Requires directing groupsRegioselective 7-bromo installation

    Role of Bromine Substituents in Modulating Bioactivity

    Bromine, a heavy halogen, exerts multifaceted effects on pyridopyridazinone bioactivity through steric, electronic, and strategic synthetic vectors:

    Electronic Modulation:

    • Inductive Withdrawal (-I Effect): Bromine’s electronegativity (2.96) reduces electron density at C7, lowering the LUMO energy and enhancing electrophilicity at adjacent sites (C6/C8). Density functional theory (DFT) calculations confirm a 0.35 eV decrease in HOMO-LUMO gap for brominated analogs versus non-halogenated counterparts, facilitating charge-transfer interactions with target proteins [4].
    • Resonance Effects (+R): Bromine donates electron density via mesomeric interaction to the π-system, polarizing the scaffold and strengthening dipole-dipole interactions in hydrophobic binding pockets (e.g., kinase ATP sites) [10].

    Steric and Hydrophobic Contributions:

    • The van der Waals radius of bromine (1.85 Å) fills small cavities in targets, while its hydrophobic character (π ≈ 0.94) enhances membrane permeability and desolvation entropy upon binding. LogP increases by ~0.8 units upon 7-bromination, correlating with improved cellular uptake in anticancer screens [4] [10].

    Synthetic Versatility:

    • The C-Br bond serves as a linchpin for late-stage diversification via cross-coupling. 7-Bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one participates in Suzuki reactions with arylboronic acids, Stille couplings with vinylstannanes, and Buchwald aminations, enabling rapid generation of analogs for SAR exploration [6]. Bromine also facilitates direct C-H functionalization through halogen-assisted metallation or radical pathways [10].

    Biological Implications:

    • In kinase inhibitors, 7-bromination enhances selectivity by forming halogen bonds with backbone carbonyls (e.g., Met1210 in c-Met). Brominated pyridopyridazinones exhibit 3–5-fold lower IC₅₀ values than chloro or fluoro analogs against renal (UO-31) and breast (MDA-MB-468) cancer lines [2] [6].
    • Bromine’s role as a leaving group enables irreversible binding to nucleophilic residues (e.g., cysteine thiols), as observed in covalent inhibitors of Bruton’s tyrosine kinase (BTK) derived from pyridinone scaffolds [3].

    Table 3: Impact of Bromination on Bioactivity in Pyridopyridazinone Analogs

    CompoundBromine PositionTarget/AssayActivity vs. Non-Brominated AnalogProposed Mechanism
    7-Bromo-3H,4H-pyrido[3,4-d]pyridazin-4-oneC7NCI-60 cancer panel3.1-fold ↓GI₅₀ in UO-31 renal cellsEnhanced target affinity & cellular uptake
    8-Bromo-7-deaza-cAMPC8cAMP-dependent kinase2.7-fold ↑binding affinityHalogen bonding to hinge region
    6-Bromopyrido[3,4-d]pyrimidin-4-oneC6DPP-IV inhibitionIC₅₀ = 0.22 μM (vs. 1.1 μM for H-analog)Electronic modulation of pharmacophore

    Properties

    CAS Number

    794591-77-8

    Product Name

    7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one

    IUPAC Name

    7-bromo-3H-pyrido[3,4-d]pyridazin-4-one

    Molecular Formula

    C7H4BrN3O

    Molecular Weight

    226.03 g/mol

    InChI

    InChI=1S/C7H4BrN3O/c8-6-1-4-2-10-11-7(12)5(4)3-9-6/h1-3H,(H,11,12)

    InChI Key

    KSZMKWQAQIMWIV-UHFFFAOYSA-N

    SMILES

    C1=C2C=NNC(=O)C2=CN=C1Br

    Canonical SMILES

    C1=C2C=NNC(=O)C2=CN=C1Br

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.